(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol

説明

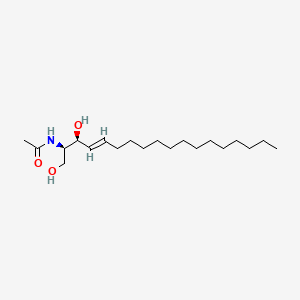

(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol is a sphingolipid derivative characterized by an 18-carbon unsaturated backbone (4E-octadecene) with stereospecific hydroxyl groups at positions 1 and 3, an acetylamino group at position 2, and a trans double bond at position 4 . This structure is analogous to sphingosine, the foundational sphingoid base in mammals, but differs by the substitution of the amino group with an acetylated moiety. The compound’s stereochemistry (2S,3R,4E) is critical for its biological interactions, as slight variations in configuration can alter membrane integration or enzymatic recognition .

Sphingolipids like this compound are integral to cellular membrane structure and signaling. The acetylation at position 2 likely enhances metabolic stability compared to non-acylated sphingoid bases, as observed in similar N-acylated derivatives .

特性

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTCBVOJNNKFKC-HEQKZDDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Acetyl ceramide primarily targets Ceramide Synthases (CerS) . These are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids. They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family.

Mode of Action

Acetyl ceramide interacts with its targets, the CerS, by being a substrate for these enzymes. The acyl-chain of acetyl ceramide is an important determinant of ceramide function. For instance, ceramides containing the C16 or C18 acyl-chain can alter metabolism by inhibiting insulin signaling or inducing mitochondrial fragmentation.

Biochemical Pathways

The biosynthesis of acetyl ceramide starts with soluble precursors in the endoplasmic reticulum and culminates in the Golgi complex and plasma membrane. Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin. Ceramides in the endoplasmic reticulum membranes are controlled by their export to the Golgi by protein-mediated transfer. In the Golgi, ceramide levels are modulated by their enzymatic conversion to different sphingolipids such as sphingomyelin, and glucosylceramides.

Pharmacokinetics

It is known that ceramides are produced by ceramide synthases (cers) through n-acylation of the sphingoid base. Mammalian CerS exists in six isoforms (CerS1-6) with differing preferences for specific fatty acid chain lengths. This suggests that the bioavailability of acetyl ceramide may depend on the specific CerS isoform it interacts with.

Result of Action

The result of acetyl ceramide’s action is the production of specific ceramide species, which have distinct cellular functions. For example, ceramides have been characterized as pro-apoptotic cellular lipids, with elevated ceramide levels known to trigger apoptosis. The biological activities of ceramides depend on their molecular species. For instance, in cells derived from squamous cell carcinoma, C16-ceramide was reported to be anti-apoptotic and C18-ceramide pro-apoptotic.

Action Environment

The action of acetyl ceramide can be influenced by environmental factors. For instance, studies have shown that delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids, while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid, helps relieve symptoms of atopic diseases. This suggests that the action, efficacy, and stability of acetyl ceramide can be influenced by the presence of other lipids and compounds in its environment.

生化学分析

Biochemical Properties

Acetyl ceramide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzymes of the evolutionarily conserved ceramide synthase (CerS) family catalyze the N-acylation of a sphingoid base and a CoA-activated fatty acid to produce ceramides.

Cellular Effects

Acetyl ceramide has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, ceramides have been found to delay ERK activation, reducing melanin synthesis in human melanocytes.

Molecular Mechanism

The mechanism of action of acetyl ceramide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, ceramide synthases (CerS) are integral membrane proteins of the endoplasmic reticulum that utilize fatty acyl CoAs of relatively defined chain lengths for N-acylation of the sphingoid long chain base.

Metabolic Pathways

Acetyl ceramide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels.

生物活性

(2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol, commonly referred to as N-Acetyl-D-sphingosine or C2 ceramide, is a sphingolipid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in various cellular processes, including apoptosis, inflammation, and cancer progression. This article delves into its biological activity, supported by research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H39NO3 |

| Molecular Weight | 341.53 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 445.9±45.0 °C |

| Flash Point | 223.5±28.7 °C |

1. Apoptosis Induction

N-Acetyl-D-sphingosine has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of the Akt signaling pathway and the activation of caspases, leading to programmed cell death. For instance, studies have demonstrated that ceramide derivatives can enhance apoptosis in lung cancer cells by disrupting mitochondrial integrity and promoting cytochrome c release .

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating the production of cytokines and chemokines. It has been reported to inhibit the expression of cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) synthesis, which are critical mediators in inflammatory responses .

3. Cancer Cell Proliferation Inhibition

Research indicates that N-Acetyl-D-sphingosine can suppress the proliferation of various cancer types through multiple pathways:

- Inhibition of NF-κB : This transcription factor is often activated in cancer cells; its inhibition leads to reduced survival signaling .

- MAPK Pathway Modulation : The compound acts as a potent inhibitor of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation .

Case Study 1: Lung Cancer

A study published in Cancer Cell International reported that N-Acetyl-D-sphingosine induced apoptosis in lung cancer cells by downregulating Akt and NF-κB pathways. The treatment led to a significant reduction in cell viability and increased markers of apoptosis such as cleaved PARP and caspase-3 activation .

Case Study 2: Neurodegenerative Diseases

Research has indicated that sphingolipids like N-Acetyl-D-sphingosine may play a role in neuroprotection against amyloid-beta aggregation associated with Alzheimer's disease. The compound showed potential in modulating the interaction between amyloid-beta and metal ions, which is crucial for preventing neurotoxicity .

科学的研究の応用

Biological Significance

Cell Signaling and Apoptosis

- N-Acetyl-D-sphingosine is implicated in the regulation of apoptosis through its influence on sphingolipid metabolism. It acts as a potent inhibitor of various kinases involved in cell survival pathways, thus promoting programmed cell death in cancer cells .

- Case studies have demonstrated that treatment with N-acetylsphingosine leads to significant apoptosis in human cancer cell lines, highlighting its potential as an anticancer agent .

Inflammation and Immune Response

- This compound has been shown to modulate inflammatory responses. Research indicates that N-acetyl-D-sphingosine can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Pharmaceutical Applications

Drug Development

- Due to its biological properties, N-acetyl-D-sphingosine is being explored as a potential therapeutic agent for various conditions, including cancer and autoimmune disorders. Its ability to induce apoptosis selectively in malignant cells makes it a candidate for targeted cancer therapies .

- The compound's role as a sphingosine analog allows it to mimic natural sphingolipids, which are crucial in cellular signaling pathways. This characteristic is leveraged in drug design to create more effective treatments for diseases linked to sphingolipid metabolism dysregulation .

Formulation in Cosmetic Products

- N-Acetyl-D-sphingosine is also utilized in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. Its incorporation into skincare products aims to improve skin hydration and reduce signs of aging by reinforcing the lipid barrier .

Research Applications

Biochemical Studies

- In laboratory settings, N-acetyl-D-sphingosine serves as a valuable tool for studying sphingolipid metabolism. Researchers use it to dissect the roles of sphingolipids in cellular processes such as differentiation, proliferation, and apoptosis .

- The compound's ability to modulate signaling pathways makes it a subject of interest in studies investigating the mechanisms underlying various diseases, including neurodegenerative disorders where sphingolipid metabolism is disrupted .

Case Study 1: Anticancer Activity

- A study published in Biochemical and Biophysical Research Communications demonstrated that N-acetyl-D-sphingosine induces apoptosis in various cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 2: Inflammatory Response Modulation

化学反応の分析

De Novo Pathway

-

Serine Palmitoyltransferase (SPT) : Catalyzes the condensation of L-serine and palmitoyl-CoA (C16-CoA) to form 3-ketosphinganine .

-

Reduction : 3-Ketosphinganine is reduced to sphinganine by 3-ketosphinganine reductase.

-

Acylation : Ceramide synthase (CerS) attaches an acetyl group (C2:0) to sphinganine, forming dihydroceramide.

-

Desaturation : Dihydroceramide desaturase introduces the 4,5-trans-double bond, yielding C2 ceramide .

Salvage Pathway

Pre-existing sphingosine is reacetylated via the enzyme ceramide synthase, utilizing acetyl-CoA as the acyl donor .

Enzymatic Reactions and Catabolism

C2 ceramide participates in sphingolipid metabolism through enzymatic modifications:

Hydrolysis

-

Sphingomyelinases (SMases) : Acid SMase (aSMase) hydrolyzes sphingomyelin to produce ceramide. C2 ceramide can be generated via subsequent deacylation .

-

Ceramidases : Enzymes like alkaline ceramidase hydrolyze the acetyl group, releasing sphingosine and acetic acid .

Phosphorylation

-

Ceramide Kinase (CERK) : Phosphorylates the C1 hydroxyl group to form ceramide-1-phosphate (C1P), a signaling lipid involved in inflammation and cell survival .

Overman Rearrangement

The palladium(II)-catalyzed Overman rearrangement is used to synthesize sphingoid bases. Allylic trichloroacetimidates undergo -sigmatropic rearrangement to form allylic amides, a key step in constructing the sphingosine backbone .

Example Reaction :

This method enables stereoselective synthesis of the (2S,3R,4E) configuration .

Glycosylation

C2 ceramide serves as a precursor for glycosphingolipids. Enzymatic glycosylation at the C1 hydroxyl group produces glucosylceramide (GlcCer) or galactosylceramide (GalCer) .

Example Pathway :

Apoptosis Induction

C2 ceramide activates caspases and disrupts mitochondrial membranes, promoting apoptosis. It inhibits the MAPK pathway and induces DNA fragmentation .

Enzyme Modulation

-

Inhibition : Suppresses RNA primase and monoacylglycerol acyltransferase .

-

Activation : Enhances phospholipase D and EGF-receptor tyrosine kinase activity .

Biochemical Studies

C2 ceramide is used to study ceramide-mediated signaling in cancer, inflammation, and neurodegenerative diseases .

Drug Development

Its pro-apoptotic properties make it a candidate for anticancer therapies. Derivatives are explored for improved bioavailability .

Table 1: Enzymes Involved in C2 Ceramide Metabolism

Table 2: Biological Effects of C2 Ceramide

類似化合物との比較

Table 1: Structural Features of Key Sphingolipid Derivatives

*Calculated based on formula. †Includes glycosyl group.

Key Structural Differences:

- Acyl Chain Length and Type: The target compound’s short acetyl group (C2) contrasts with ceramides bearing long acyl chains (e.g., C12–C26). Longer chains enhance hydrophobicity, promoting membrane anchoring , while shorter chains like acetyl may increase solubility.

- Functional Groups: N-Acetylation distinguishes it from sphingosine (NH2) and N,N-dimethylsphingosine (NMe2). Dimethylation introduces a permanent positive charge, altering intracellular trafficking .

- Glycosylation: Cerebrosides (e.g., 1-O-β-D-glucopyranosyl derivatives) feature sugar moieties that enable cell-cell recognition, a property absent in non-glycosylated analogs .

Q & A

Basic Research Questions

Q. What are the validated methods for structural elucidation of (2S,3R,4E)-2-(Acetylamino)-4-octadecene-1,3-diol, particularly its stereochemistry and double-bond configuration?

- Methodology : Use 2D NMR (COSY, HSQC, HMBC) to confirm stereochemistry (C2-S, C3-R) and trans-configuration of the 4E double bond. Compare spectral data with synthetic standards or literature reports (e.g., δH ~5.5 ppm for the vinyl proton in ¹H NMR) . Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (theoretical: 299.49 g/mol) and fragmentation patterns .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodology : Start with D-erythro-sphingosine (CAS 123-78-4) and acetylate the amine group using acetic anhydride in anhydrous dichloromethane. Purify via silica gel chromatography (eluent: CHCl₃/MeOH 9:1). Enantiomeric purity (>98%) is confirmed by chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What analytical techniques are recommended for assessing the purity of this compound in biological samples?

- Methodology : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 205 nm. For trace quantification, employ LC-MS/MS with MRM transitions (e.g., m/z 300 → 282 for the parent ion) .

Advanced Research Questions

Q. How does the acetylamino group in this compound influence its biological activity compared to non-acetylated sphingosine derivatives?

- Methodology : Conduct comparative studies using cell-based assays (e.g., apoptosis in cancer cells) with acetylated vs. non-acetylated analogs. The acetylamino group enhances membrane permeability but may reduce protein kinase C (PKC) inhibition efficacy, as seen in sphingosine derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Perform meta-analysis of dose-response curves and cell-line specificity. For example, discrepancies in cytotoxicity (IC₅₀ values) may arise from variations in ceramide synthase expression or lipid raft composition. Validate using knock-out models (e.g., CerS2-deficient cells) .

Q. How can researchers investigate the compound’s role in sphingolipid metabolic pathways using isotopic labeling?

- Methodology : Synthesize ¹³C- or deuterium-labeled analogs (e.g., ²H at C1/C3) and track incorporation into ceramides via LC-MS. Use pulse-chase experiments to quantify turnover rates in sphingomyelin synthase or ceramidase pathways .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology : The long alkyl chain and polar head group complicate crystallization. Optimize conditions using lipidic cubic phase (LCP) or co-crystallization with lipid-binding proteins (e.g., saposin B). Cryo-EM may serve as an alternative for structural insights .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology : Use PPE (nitrile gloves, goggles) due to its acute oral toxicity (H302) and skin irritation (H315). Store at -20°C under argon to prevent oxidation. Neutralize spills with 70% ethanol followed by 10% SDS .

Key Research Findings

- The compound’s acetylated amine enhances stability in physiological buffers but reduces affinity for sphingosine-1-phosphate receptors compared to sphingosine .

- In marine bryozoans, structurally similar ceramides exhibit cytotoxicity against HeLa cells (IC₅₀ = 8.2 µM), suggesting potential anticancer applications .

- Stereochemical integrity is critical: the (2S,3R,4E) configuration is required for binding to ceramide transport proteins (e.g., CERT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。